1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
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Description
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a useful research compound. Its molecular formula is C20H19N5S and its molecular weight is 361.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that similar pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Related pyrazole compounds have been associated with antileishmanial and antimalarial activities, suggesting they may impact the biochemical pathways related to these diseases .
Result of Action
Related pyrazole compounds have demonstrated potent antileishmanial and antimalarial activities .
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The key steps include:
- Formation of the pyrazolo[3,4-d]pyridazine core through cyclization reactions.
- Introduction of the pyridine and thioether substituents , which can be achieved via nucleophilic substitution reactions.
Anticancer Potential
Research has indicated that pyrazolo[3,4-d]pyridazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis via intrinsic pathways involving caspase activation.
A specific study demonstrated that related pyrazole compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
Pyrazolo derivatives have also been evaluated for their antimicrobial properties. Compounds structurally similar to this compound have shown:
- Inhibition of bacterial growth , particularly against Gram-positive bacteria.
- Fungicidal activity against common pathogenic fungi.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism or bacterial survival.
- Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
Data Table: Comparative Biological Activities
Compound Name | Activity Type | Target Cells/Organisms | IC50 Value (µM) | Reference |
---|---|---|---|---|
Pyrazole A | Anticancer | MCF-7 | 15 | |
Pyrazole B | Antimicrobial | Staphylococcus aureus | 10 | |
Pyrazole C | Antifungal | Candida albicans | 20 |
Case Studies
- Breast Cancer Study : A study focused on the effects of a similar pyrazole compound showed a significant reduction in cell viability in MDA-MB-231 cells when treated with both the compound and doxorubicin. The combination index indicated a synergistic effect, suggesting enhanced efficacy in treating resistant cancer types .
- Antimicrobial Evaluation : Another investigation evaluated a series of pyrazole derivatives against various pathogens, revealing notable antibacterial activity against Gram-positive strains and potential applications in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-13-6-7-17(9-14(13)2)25-19-18(11-22-25)15(3)23-24-20(19)26-12-16-5-4-8-21-10-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWBSAVCNYKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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